A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine
For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine. As this is a specialized molecule, readily available reference spectra are not common in public databases like the Spectral Database for Organic Compounds (SDBS) hosted by AIST[1][2][3][4][5]. Therefore, this document focuses on a first-principles approach to predict, acquire, and interpret the NMR data, providing a framework applicable to this and structurally related molecules.
Predicted Spectroscopic Data
A detailed analysis of the molecular structure allows for a robust prediction of the ¹H and ¹³C NMR spectra. The structure contains several distinct electronic environments that will give rise to a unique spectroscopic fingerprint.
Molecular Structure and Proton Environments
First, let's analyze the distinct proton (¹H) environments in the molecule, labeled a through d :
Caption: Labeled proton environments in [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts (δ) are based on the electronegativity of adjacent functional groups. The sulfamoyl group (SO₂) is strongly electron-withdrawing, causing adjacent protons to be deshielded (shifted downfield). The cyano (CN) and dimethylamino (N(CH₃)₂) groups also influence the electronic environment.
| Label | Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| a | -N(CH ₃)₂ | 2.7 - 2.9 | Singlet (s) | 6H | Protons on the dimethylamino group are equivalent and have no adjacent protons to couple with. The chemical shift is typical for N,N-dimethyl groups. |
| b | -S(O₂)N(CH ₃)- | 2.9 - 3.1 | Singlet (s) | 3H | This methyl group is directly attached to a nitrogen that is part of the highly electron-withdrawing sulfamoyl moiety, leading to a downfield shift compared to a simple amine. |
| c | -CH ₂-CH₂CN | 3.3 - 3.5 | Triplet (t) | 2H | These methylene protons are adjacent to the nitrogen of the sulfamoyl group, causing a significant downfield shift. They are split by the adjacent CH₂ group (d ). |
| d | -CH₂-CH ₂CN | 2.8 - 3.0 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing cyano group and are split by the neighboring CH₂ group (c ). They are expected to be slightly upfield compared to c . |
A key self-validating feature of the spectrum will be the coupling constants (J-values) for the two triplets at c and d . They must be identical, typically in the range of 6-8 Hz, confirming their adjacency in the ethyl chain. [6][7]
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are influenced by the same electronic effects.
| Carbon Environment | Predicted δ (ppm) | Rationale |
| -N(C H₃)₂ | 37 - 42 | Typical range for a dimethylamino group. The two carbons are equivalent due to free rotation.[8][9][10] |
| -S(O₂)N(C H₃)- | 34 - 38 | This methyl carbon is attached to the sulfamoyl nitrogen. Its exact shift can be influenced by the conformation and electronic effects of the sulfonyl group. |
| -C H₂-CH₂CN | 45 - 50 | This carbon is directly bonded to the sulfamoyl nitrogen, resulting in a downfield shift. |
| -CH₂-C H₂CN | 15 - 20 | This methylene carbon is adjacent to the cyano group. |
| -C N | 117 - 120 | The chemical shift for a nitrile carbon is highly characteristic and appears far downfield. |
Experimental Protocol: Data Acquisition
Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to yield reliable spectra for structural confirmation and purity analysis.
Sample Preparation Workflow
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[11][12]
Caption: Standard workflow for preparing a small molecule NMR sample.
Detailed Methodology
-
Solvent Selection : The choice of a deuterated solvent is critical.[13][14][15] Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic molecules and its relatively simple residual peak.[9][16] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for more polar compounds.[14]
-
Sample Concentration :
-
Filtration : The sample solution must be free of any particulate matter. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad spectral lines. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be used, which is defined as 0.0 ppm.[9][10] However, the residual solvent peak (e.g., CHCl₃ at ~7.26 ppm) is often sufficient for routine characterization.[18]
Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer. These settings represent a balance between resolution, signal-to-noise, and experiment time.[19][20]
| Parameter | ¹H NMR (Proton) | ¹³C NMR {¹H Decoupled} | Justification |
| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay, speeding up the experiment without saturating the signal.[21] |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Ensures all expected peaks are captured within the spectral window.[19] |
| Acquisition Time (AQ) | 2 - 4 s | 1 - 2 s | A longer acquisition time provides better resolution.[19][21] |
| Relaxation Delay (D1) | 1 - 2 s | 2 s | Allows for sufficient relaxation of nuclei between pulses, crucial for accurate integration.[21] For quantitative results, D1 should be at least 5 times the longest T1 relaxation time.[22] |
| Number of Scans (NS) | 8 - 16 | 512 - 2048+ | ¹³C requires significantly more scans due to its low natural abundance and smaller gyromagnetic ratio.[23] |
Data Processing and Interpretation
Caption: Logical steps for processing raw NMR data into an interpretable spectrum.
-
Fourier Transformation : Converts the raw time-domain signal (Free Induction Decay - FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction : These are manual or automatic adjustments to ensure all peaks are upright (absorptive) and the baseline is flat, which is essential for accurate integration.
-
Referencing : The spectrum is calibrated by setting the internal standard (TMS) or the residual solvent peak to its known chemical shift value.
-
Integration : The area under each peak is calculated. For ¹H NMR, the ratio of these integrals corresponds directly to the ratio of the protons giving rise to the signals. This is a critical self-validation step: the integrals for signals a, b, c, and d should conform to a 6:3:2:2 ratio.
-
Analysis : The final processed spectrum is analyzed by comparing the chemical shifts, multiplicities, and integrations to the predicted values to confirm the molecular structure. Discrepancies may indicate the presence of impurities or an incorrect structural assignment.
By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H and ¹³C NMR spectra of [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine, ensuring data integrity and accelerating research and development objectives.
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